molecular formula C17H27N3O B14079123 Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- CAS No. 102129-05-5

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)-

Cat. No.: B14079123
CAS No.: 102129-05-5
M. Wt: 289.4 g/mol
InChI Key: OUZCZTWVXHCLBE-UHFFFAOYSA-N
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Description

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is a complex organic compound with a unique structure that includes a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- typically involves the reaction of 2-pyridylamine with 1,1-dimethyl-2-piperidinoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis[1-(1,1-dimethyl-2-piperidinoethyl)-3-phenyl-2-propenylidene]carbonohydrazide
  • 1-Dodecyl-4-(1,1-dimethyl-2-piperidinoethyl)piperidine

Uniqueness

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is unique due to its specific combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102129-05-5

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-methyl-1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H27N3O/c1-4-16(21)20(15-10-6-7-11-18-15)17(2,3)14-19-12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3

InChI Key

OUZCZTWVXHCLBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)(C)CN2CCCCC2

Origin of Product

United States

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